

"structural analogs of Methyl 2-amino-5-bromoisonicotinate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-amino-5-bromoisonicotinate
Cat. No.:	B1328700

[Get Quote](#)

An In-depth Technical Guide to the Structural Analogs of **Methyl 2-amino-5-bromoisonicotinate**

Introduction

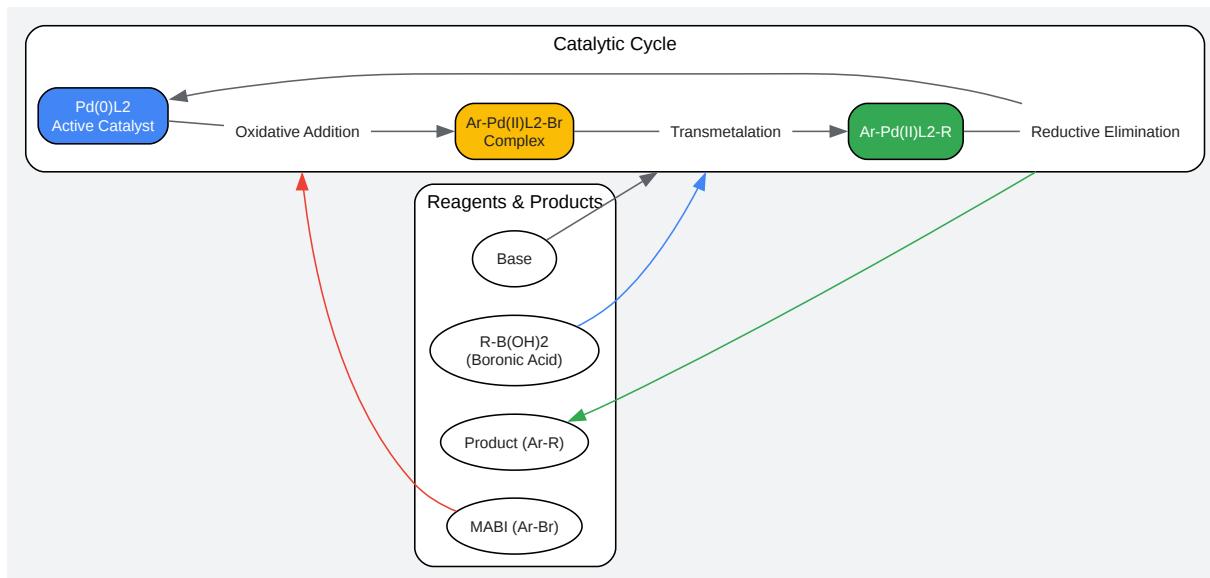
Methyl 2-amino-5-bromoisonicotinate is a substituted pyridine derivative that serves as a versatile and highly valuable building block in medicinal chemistry and drug discovery.^[1] Its structure is characterized by a pyridine ring functionalized with an amino group, a bromine atom, and a methyl ester. This unique arrangement of functional groups provides multiple reactive sites for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The bromine atom, in particular, is strategically positioned for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.^[2]

This technical guide provides a comprehensive overview of the synthesis of structural analogs of **Methyl 2-amino-5-bromoisonicotinate**, with a focus on the Suzuki-Miyaura cross-coupling reaction. It includes detailed experimental protocols, representative biological data against relevant cancer targets, and workflow visualizations to support researchers, scientists, and drug development professionals in this field.

Core Structure: Methyl 2-amino-5-bromoisonicotinate

- IUPAC Name: Methyl 2-amino-5-bromopyridine-4-carboxylate[3]
- CAS Number: 882499-87-8[3]
- Molecular Formula: C₇H₇BrN₂O₂[3]
- Molecular Weight: 231.05 g/mol [3]
- Appearance: Off-white to pale yellow crystalline powder[2]

The primary strategic value of this molecule lies in its suitability as a substrate for creating structural analogs. The electron-rich aminopyridine core is a common feature in many biologically active compounds, and the halogen at the 5-position allows for facile diversification.


Synthesis of Structural Analogs via Suzuki-Miyaura Coupling

The most prominent and versatile method for generating structural analogs of **Methyl 2-amino-5-bromoisonicotinate** is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This reaction forms a new carbon-carbon bond by coupling the organohalide (the bromo-substituent on the pyridine ring) with an organoboron species, typically a boronic acid or boronic ester.[4][5] This method is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.

The general catalytic cycle involves three key steps:

- Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Palladium(II) complex.
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Palladium(II) complex, displacing the halide.
- Reductive Elimination: The two organic groups on the Palladium complex are coupled, forming the final product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[5]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of 5-aryl-2-aminoisonicotinates starting from **Methyl 2-amino-5-bromoisonicotinate**.

Materials:

- **Methyl 2-amino-5-bromoisonicotinate** (1.0 eq)
- **Arylboronic acid** (1.2 - 1.5 eq)

- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq or $\text{Pd}(\text{OAc})_2/\text{SPhos}$, 0.02 eq)[6]
- Base (e.g., K_2CO_3 , K_3PO_4 , 2.0 - 3.0 eq)[6]
- Solvent (e.g., 1,4-Dioxane/ H_2O (4:1), Toluene/ H_2O)[6]
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask or sealed vial)

Procedure:

- To a dry Schlenk flask, add **Methyl 2-amino-5-bromoisonicotinate**, the corresponding arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
- Wash the organic layer with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure analog.

Protocol for In-Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the synthesized analogs as potential kinase inhibitors, a common application for this class of compounds.[\[7\]](#)[\[8\]](#)

Materials:

- Synthesized analog compounds dissolved in DMSO.
- Target kinase (e.g., VEGFR-2, EGFR).
- ATP (Adenosine triphosphate).
- Kinase assay buffer.
- Luminescent kinase assay kit (e.g., Kinase-Glo®).
- White, opaque 96-well plates.
- Plate reader capable of measuring luminescence.

Procedure:

- Prepare serial dilutions of the synthesized analogs in DMSO.
- In a 96-well plate, add the kinase assay buffer, the target kinase enzyme, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent generates a light signal that is proportional to the amount of ATP present.
- Incubate for a further 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
- Determine the IC_{50} value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

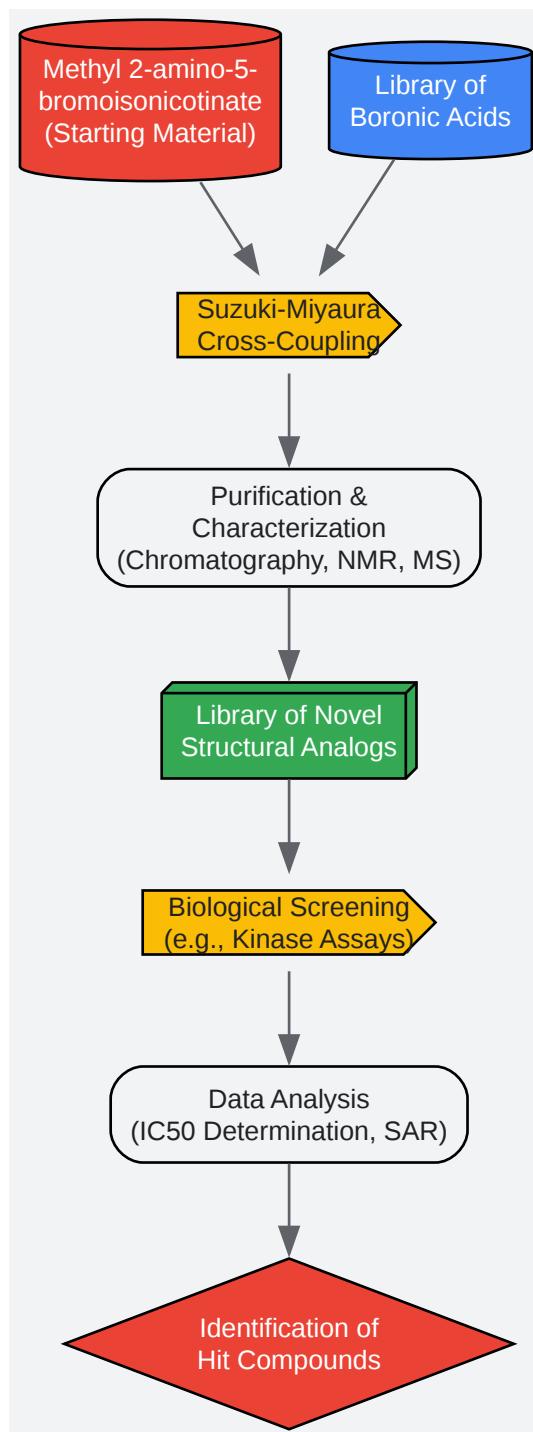
The following tables present representative data for the synthesis and biological evaluation of structural analogs.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling

The efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, ligand, and base. The following data, adapted for a structurally similar substrate, provides an indication of expected performance.[6]

Catalyst System	Ligand	Base	Solvent	Arylboronic Acid	Yield (%)
Pd(PPh ₃) ₄	PPh ₃	K ₃ PO ₄	1,4-Dioxane/H ₂ O	Phenylboronic acid	85
Pd(PPh ₃) ₄	PPh ₃	K ₃ PO ₄	1,4-Dioxane/H ₂ O	4-Methoxyphenylboronic acid	88
Pd(OAc) ₂	SPhos	K ₃ PO ₄	Toluene/H ₂ O	Phenylboronic acid	>95 (Expected)
Pd-PEPPSI-IPr	IPr	K ₂ CO ₃	THF	Phenylboronic acid	>95 (Expected)

Table 2: Representative Biological Activity of MABI Analogs


This table shows hypothetical but plausible biological data for a series of synthesized MABI analogs, evaluated for their inhibitory activity against key protein kinases implicated in cancer.

[7][8]

Compound ID	R-Group (at C5-position)	VEGFR-2 IC ₅₀ (nM)	EGFR IC ₅₀ (nM)
MABI-01	Phenyl	150	320
MABI-02	4-Methoxyphenyl	85	210
MABI-03	4-Chlorophenyl	60	180
MABI-04	3-Trifluoromethylphenyl	45	95
MABI-05	2-Naphthyl	110	250
MABI-06	3-Pyridyl	180	400
Staurosporine (Control)	-	5	7
Erlotinib (Control)	-	>1000	2

Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of analogs to their biological evaluation.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and screening of MABI analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 2-amino-5-bromoisonicotinate | C7H7BrN2O2 | CID 25307230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["structural analogs of Methyl 2-amino-5-bromoisonicotinate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328700#structural-analogs-of-methyl-2-amino-5-bromoisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com